4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is a compound with the molecular formula C16H19Br2NS2 and a molecular weight of 449.27 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and an octyl group attached to a dithieno[3,2-b:2’,3’-d]pyrrole core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic materials and other semiconductor applications .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are electron-rich and electron-deficient semiconductors . This compound has been widely used in the development of organic solar cells (OSCs) over the past two decades .
Mode of Action
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole interacts with its targets by enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and finally power conversion efficiency (PCE) of OSCs . This is achieved through the incorporation of basic units into photovoltaic polymers and small molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of organic solar cells. It plays a crucial role in both electron-rich and electron-deficient semiconductors, promoting the rapid development of OSCs .
Pharmacokinetics
Its solubility in organic solvents is known to be good .
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole’s action result in enhanced performance of organic solar cells. It contributes to the improvement of the open circuit voltage, short-circuit current, fill factor, and power conversion efficiency of these cells .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a crucial role in various biochemical reactions due to its unique structural properties. It interacts with several enzymes and proteins, facilitating electron transfer processes. The compound’s bromine atoms and octyl side chains contribute to its high reactivity and stability in biochemical environments. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins .
Cellular Effects
The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. This binding can lead to the inhibition or activation of enzyme activity, depending on the target enzyme. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by binding to promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates. These effects are often reversible upon removal of the compound from the culture medium .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole vary with different dosages in animal models. At low doses, the compound has been found to enhance certain physiological processes, such as liver enzyme activity and antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism is also influenced by factors such as the presence of other substrates and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a critical role in its activity and function. The compound is often found in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. It is also localized in the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
The synthesis of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the bromination of 4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up by optimizing the reaction conditions and using larger quantities of reagents and solvents .
Chemical Reactions Analysis
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction Reactions:
Scientific Research Applications
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has several scientific research applications:
Organic Photovoltaics: This compound is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells.
Semiconductor Materials: The compound is used in the development of organic semiconductors for various electronic applications, including field-effect transistors and light-emitting diodes.
Material Science: Researchers explore its potential in creating new materials with unique electronic properties, contributing to advancements in material science and nanotechnology.
Comparison with Similar Compounds
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole can be compared with other similar compounds, such as:
2,6-Dibromo-4-n-octyldithieno[3,2-b2’,3’-d]pyrrole: A closely related compound with similar applications in organic electronics.
4H-Dithieno[3,2-b2’,3’-d]pyrrole Derivatives: These derivatives, which include various substituents on the dithieno[3,2-b:2’,3’-d]pyrrole core, are used in similar applications and offer unique electronic properties.
N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: Another variant used in the synthesis of conjugated polymers for organic solar cells.
The uniqueness of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole lies in its specific substitution pattern, which imparts distinct electronic properties and makes it a valuable building block for advanced materials in organic electronics .
Properties
IUPAC Name |
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEKMGUFKKPWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738146 | |
Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346688-54-7 | |
Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.